molecular formula C7H17ClN2O2 B8608771 N-Me-D-Lys-OH.HCl

N-Me-D-Lys-OH.HCl

Cat. No.: B8608771
M. Wt: 196.67 g/mol
InChI Key: LWUKQYOOMILVOV-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-D-Lys-OH.HCl (N-Methyl-D-lysine hydrochloride) is a synthetic amino acid derivative characterized by its D-configuration and N-methylation.

  • Molecular Formula: C₇H₁₆ClN₂O₂ (inferred from the L-isomer in and ).
  • Molecular Weight: 196.68 g/mol.
  • IUPAC Name: (2R)-2-(Methylamino)-6-aminohexanoic acid hydrochloride.
  • Structural Features: D-configuration: The stereochemistry at the α-carbon distinguishes it from the naturally occurring L-lysine. N-methylation: Substitution of a hydrogen atom with a methyl group at the α-amino position enhances steric bulk and reduces hydrogen-bonding capacity. Lysine side chain: A six-carbon aliphatic chain with a terminal amino group, which is protonated under physiological conditions, contributing to solubility and interaction with negatively charged molecules.

This compound is primarily used in peptide synthesis and biochemical research to study stereochemical effects, enzymatic resistance, and protein-protein interactions.

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

(2R)-6-amino-2-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m1./s1

InChI Key

LWUKQYOOMILVOV-FYZOBXCZSA-N

Isomeric SMILES

CN[C@H](CCCCN)C(=O)O.Cl

Canonical SMILES

CNC(CCCCN)C(=O)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Me-D-Lys-OH.HCl with structurally or functionally related N-methylated amino acid hydrochlorides.

Table 1: Comparative Data on this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Structural Differences Applications
This compound C₇H₁₆ClN₂O₂ 196.68 Not reported Not reported D-configuration, lysine side chain Peptide engineering, enzyme studies
N-Me-L-Lys-OH.HCl C₇H₁₆ClN₂O₂ 196.68 7622-29-9 Not reported L-configuration Comparative studies of chirality
N-Me-D-Ala-OH.HCl C₄H₁₀ClNO₂ 139.58 1155878-14-0 Not reported Shorter alanine chain, D-configuration Model for steric effects in peptides
N-Me-L-Ser-OH.HCl C₄H₁₀ClNO₃ 155.6 2480-26-4 ≥250 mg/mL in H₂O Hydroxyl group on serine side chain Hydrophilic peptide modifications
N-Me-Lys(Boc)-OMe.HCl C₁₃H₂₇ClN₂O₄ 310.82 2044710-91-8 Not reported Boc-protected ε-amino, methyl ester Solid-phase peptide synthesis

Key Findings:

Stereochemical Impact :

  • The D-configuration in this compound reduces recognition by proteolytic enzymes compared to the L-isomer, enhancing metabolic stability in peptide therapeutics.
  • In contrast, N-Me-L-Lys-OH.HCl (L-configuration) may mimic natural lysine in biological systems but is more susceptible to enzymatic degradation.

Side Chain Influence: The lysine side chain in this compound provides a positively charged ε-amino group at physiological pH, enabling interactions with nucleic acids or anionic membranes. This property is absent in shorter-chain analogues like N-Me-D-Ala-OH.HCl. N-Me-L-Ser-OH.HCl’s hydroxyl group enhances hydrophilicity, making it suitable for studying solvent-exposed regions in proteins.

Derivatives for Synthesis: Protected derivatives like N-Me-Lys(Boc)-OMe.HCl () are critical intermediates in peptide synthesis. The Boc group blocks the ε-amino group, while the methyl ester facilitates solubility in organic solvents.

Solubility Trends :

  • Solubility varies with side chain chemistry. For example, N-Me-L-Ser-OH.HCl’s hydroxyl group enables high aqueous solubility (≥250 mg/mL), whereas this compound’s hydrophobic lysine chain likely reduces water solubility.

Research Implications and Limitations

  • Applications : this compound is valuable in designing peptidomimetics and studying chiral specificity in enzyme-substrate interactions. Its D-configuration is particularly useful in evading immune recognition.
  • Limitations : Direct solubility and stability data for this compound are absent in the evidence, requiring extrapolation from analogues. Further experimental validation is needed.

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